Cas no 113669-61-7 (8-thia-1-azaspiro4.5decane)

8-Thia-1-azaspiro[4.5]decane is a heterocyclic compound featuring a spirocyclic structure with sulfur and nitrogen atoms integrated into its framework. This unique molecular architecture imparts stability and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its spirocyclic core enhances conformational rigidity, which can improve binding affinity in drug design applications. The presence of sulfur and nitrogen heteroatoms allows for further functionalization, enabling the development of diverse derivatives. This compound is particularly useful in the preparation of biologically active molecules, including potential antimicrobial and CNS-targeting agents. Its synthetic utility and structural distinctiveness make it a noteworthy scaffold in medicinal chemistry research.
8-thia-1-azaspiro4.5decane structure
8-thia-1-azaspiro4.5decane structure
Product name:8-thia-1-azaspiro4.5decane
CAS No:113669-61-7
MF:C8H15NS
MW:157.27640080452
CID:5833162
PubChem ID:82652049

8-thia-1-azaspiro4.5decane Chemical and Physical Properties

Names and Identifiers

    • 8-thia-1-azaspiro4.5decane
    • SCHEMBL16877896
    • 113669-61-7
    • EN300-194539
    • 8-thia-1-azaspiro[4.5]decane
    • Inchi: 1S/C8H15NS/c1-2-8(9-5-1)3-6-10-7-4-8/h9H,1-7H2
    • InChI Key: NXTQEHANZHNVJM-UHFFFAOYSA-N
    • SMILES: S1CCC2(CC1)CCCN2

Computed Properties

  • Exact Mass: 157.09252066g/mol
  • Monoisotopic Mass: 157.09252066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 37.3Ų

8-thia-1-azaspiro4.5decane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-194539-0.05g
8-thia-1-azaspiro[4.5]decane
113669-61-7
0.05g
$816.0 2023-09-17
Enamine
EN300-194539-0.25g
8-thia-1-azaspiro[4.5]decane
113669-61-7
0.25g
$893.0 2023-09-17
Enamine
EN300-194539-2.5g
8-thia-1-azaspiro[4.5]decane
113669-61-7
2.5g
$1903.0 2023-09-17
Enamine
EN300-194539-0.5g
8-thia-1-azaspiro[4.5]decane
113669-61-7
0.5g
$933.0 2023-09-17
Enamine
EN300-194539-5g
8-thia-1-azaspiro[4.5]decane
113669-61-7
5g
$2816.0 2023-09-17
Enamine
EN300-194539-1.0g
8-thia-1-azaspiro[4.5]decane
113669-61-7
1g
$971.0 2023-05-31
Enamine
EN300-194539-1g
8-thia-1-azaspiro[4.5]decane
113669-61-7
1g
$971.0 2023-09-17
Enamine
EN300-194539-10.0g
8-thia-1-azaspiro[4.5]decane
113669-61-7
10g
$4176.0 2023-05-31
Enamine
EN300-194539-5.0g
8-thia-1-azaspiro[4.5]decane
113669-61-7
5g
$2816.0 2023-05-31
Enamine
EN300-194539-0.1g
8-thia-1-azaspiro[4.5]decane
113669-61-7
0.1g
$855.0 2023-09-17

Additional information on 8-thia-1-azaspiro4.5decane

Introduction to 8-thia-1-azaspiro4.5decane (CAS No. 113669-61-7)

8-thia-1-azaspiro4.5decane, identified by its Chemical Abstracts Service (CAS) number 113669-61-7, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This spirocyclic structure, featuring a sulfur atom embedded within a nitrogen-containing framework, presents a unique combination of chemical and biological properties that make it a promising candidate for further research and development.

The molecular architecture of 8-thia-1-azaspiro4.5decane consists of two fused rings: a thiirane ring (a five-membered ring containing sulfur) and an azacyclopentane ring (a five-membered ring containing nitrogen). This spirocyclic arrangement introduces rigidity to the molecule, which can be exploited to enhance binding affinity and selectivity in drug design. The presence of both sulfur and nitrogen atoms also suggests potential for diverse interactions with biological targets, including enzymes and receptors.

In recent years, the pharmaceutical industry has increasingly focused on the development of spirocyclic compounds due to their unique structural features and functional properties. Spirocycles are known to exhibit high metabolic stability, which is a critical factor in drug design as it reduces the likelihood of rapid degradation in vivo. Additionally, the rigid structure of spirocycles can improve pharmacokinetic profiles by minimizing conformational flexibility.

8-thia-1-azaspiro4.5decane has been studied for its potential applications in various therapeutic areas. One of the most promising areas is its role as a scaffold for the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, division, and differentiation. Dysregulation of kinase activity is associated with numerous diseases, particularly cancer. The ability of 8-thia-1-azaspiro4.5decane to interact with kinase active sites has been explored in several preclinical studies.

Recent research has demonstrated that derivatives of 8-thia-1-azaspiro4.5decane can exhibit potent inhibitory effects on specific kinases, such as Janus kinases (JAKs) and tyrosine kinases (TYKs). These kinases are involved in inflammatory pathways and have been implicated in autoimmune diseases like rheumatoid arthritis and psoriasis. The sulfur atom in the thiirane ring has been identified as a key moiety responsible for binding to the ATP-binding pocket of kinases, thereby inhibiting their activity.

Another area of interest is the potential application of 8-thia-1-azaspiro4.5decane in central nervous system (CNS) disorders. The compound's ability to cross the blood-brain barrier has been investigated, with promising results suggesting its feasibility for treating neurological conditions such as Alzheimer's disease and Parkinson's disease. The nitrogen-containing azacyclopentane ring is thought to facilitate this membrane permeability, allowing the compound to reach its target sites within the brain.

The synthesis of 8-thia-1-azaspiro4.5decane involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. One common synthetic route involves the reaction of a thiol derivative with an aziridine precursor under controlled conditions. This approach allows for the formation of the spirocyclic core while maintaining regioselectivity and minimizing side reactions.

In terms of pharmacokinetic properties, 8-thia-1-azaspiro4.5decane has shown favorable solubility and stability profiles in vitro. These characteristics are essential for ensuring effective drug delivery and absorption after administration. Additionally, preliminary toxicology studies have indicated that the compound is well-tolerated at moderate doses, suggesting its potential for further clinical development.

The future direction of research on 8-thia-1-azaspiro4.5decane includes exploring its interactions with other biological targets beyond kinases and CNS-related receptors. The compound's unique heterocyclic structure provides a versatile platform for modifying its chemical properties through derivatization strategies. By introducing different functional groups or substituents, researchers can fine-tune the pharmacological activity and selectivity of 8-thia-1-azaspiro4.5decane, potentially leading to novel therapeutic agents.

The development of 8-thia-1-azaspiro4.5decane as a drug candidate aligns with broader trends in medicinal chemistry aimed at discovering innovative small molecules with improved efficacy and safety profiles. The increasing emphasis on structure-based drug design underscores the importance of compounds like 8-thia-1-azaspiro4.5decane, which offer unique structural features that can be leveraged to overcome challenges associated with existing therapies.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司